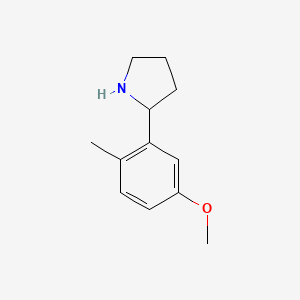

2-(5-Methoxy-2-methylphenyl)pyrrolidine

Description

Structural Context within Substituted Pyrrolidines

The pyrrolidine (B122466) ring is a five-membered, saturated heterocycle containing one nitrogen atom. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical factor in determining a molecule's interaction with biological targets. nih.govnih.gov The class of 2-substituted pyrrolidines is of particular interest due to the introduction of a stereocenter at the point of substitution, leading to chiral molecules with potentially distinct pharmacological properties for each enantiomer. mdpi.comunibo.it

The subject of this article, 2-(5-Methoxy-2-methylphenyl)pyrrolidine, belongs to the subclass of 2-arylpyrrolidines. The nature and position of the substituents on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.gov The presence of a methoxy (B1213986) group often imparts increased metabolic stability and can be involved in hydrogen bonding, while the methyl group can enhance binding to hydrophobic pockets in target proteins.

Below is a table detailing some of the physicochemical properties of the parent pyrrolidine scaffold and a representative 2-arylpyrrolidine, providing context for the properties of this compound.

| Property | Pyrrolidine | 2-Phenylpyrrolidine (B85683) |

| Molecular Formula | C4H9N | C10H13N |

| Molar Mass | 71.12 g/mol | 147.22 g/mol |

| Boiling Point | 87-89 °C | 237-238 °C |

| Density | 0.866 g/mL | 1.01 g/mL |

| Acidity (pKa of conjugate acid) | 11.27 | - |

Retrospective and Prospective Research Directions for this compound

Due to the limited publicly available research specifically on this compound, this section will discuss the broader research context for structurally related compounds.

Retrospective Research Directions:

The exploration of substituted pyrrolidines has a rich history in medicinal chemistry. Early research recognized the pyrrolidine moiety in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, which exhibit significant biological activities. wikipedia.org This led to the synthetic exploration of pyrrolidine derivatives for various therapeutic applications.

Historically, research on 2-arylpyrrolidines has been prominent in the development of central nervous system (CNS) active agents. The conformational constraint of the pyrrolidine ring, coupled with the aromatic substituent, proved to be a valuable scaffold for targeting various receptors and transporters in the brain. For instance, compounds with a 2-phenylpyrrolidine core have been investigated for their effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake, with potential applications in treating depression and ADHD.

Another significant area of past research has been in the development of antiviral agents. The pyrrolidine scaffold has been incorporated into molecules designed to inhibit viral enzymes, such as proteases and reverse transcriptases, which are crucial for viral replication.

The table below presents examples of research on substituted pyrrolidines, highlighting the diversity of their applications.

| Compound Class | Therapeutic Area | Key Research Findings |

| 2-Arylpyrrolidines | CNS Disorders | Modulation of neurotransmitter reuptake. |

| Pyrrolidine-based antivirals | Infectious Diseases | Inhibition of viral replication enzymes. |

| Pyrrolidine-containing enzyme inhibitors | Various | Targeting enzymes involved in a range of diseases. |

Prospective Research Directions:

Given the structural features of this compound, several future research avenues can be envisioned based on trends in medicinal chemistry and the known activities of analogous compounds.

One promising direction is the continued exploration of its potential as a CNS agent. The specific substitution pattern on the phenyl ring may confer selectivity for particular receptor subtypes, which could lead to the development of more targeted therapies with fewer side effects. For example, derivatives of 2-arylpyrrolidines are being investigated as ligands for nicotinic acetylcholine (B1216132) receptors and as antagonists for the calcium-sensing receptor. researchgate.net

The field of oncology also presents potential opportunities for this class of compounds. A variety of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity through diverse mechanisms, including the regulation of various cellular targets to produce anti-proliferative effects. nih.gov The structure-activity relationship of these compounds is an active area of investigation.

Furthermore, the rise of asymmetric synthesis methodologies allows for the efficient and selective production of single enantiomers of chiral pyrrolidines. mdpi.comunibo.it This is crucial for future research, as it will enable the detailed pharmacological characterization of each stereoisomer of this compound, potentially revealing distinct biological profiles and leading to the development of more potent and safer therapeutic agents. The development of scalable and cost-effective synthetic routes, potentially utilizing continuous flow protocols, will also be a key enabler for future research and development. rsc.org

The table below outlines potential future research areas for this compound based on the activities of related compounds.

| Potential Research Area | Rationale |

| Neuropharmacology | The 2-arylpyrrolidine scaffold is a known psychopharmacophore. |

| Oncology | Pyrrolidine derivatives have shown promise as anticancer agents. nih.gov |

| Antiviral/Antimicrobial Agents | The pyrrolidine ring is present in many antimicrobial and antiviral compounds. frontiersin.org |

| Asymmetric Catalysis | Chiral pyrrolidines are widely used as organocatalysts in stereoselective synthesis. mdpi.comunibo.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-5-6-10(14-2)8-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKJYWWQUASDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methoxy 2 Methylphenyl Pyrrolidine

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a cornerstone of the synthesis of 2-(5-methoxy-2-methylphenyl)pyrrolidine. Various methods have been developed to construct this five-membered nitrogen-containing heterocycle, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis, including the pyrrolidine ring. nih.govnih.govdrughunter.com This method typically involves an intramolecular reaction of a diene or enyne substrate in the presence of a transition metal catalyst, most commonly a ruthenium-based complex such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.govbeilstein-journals.org For the synthesis of 2-substituted pyrrolidines, a diallylic amine precursor can be subjected to RCM to form a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine.

The general approach involves the synthesis of a precursor containing two terminal alkene functionalities. This precursor is then treated with a ruthenium catalyst, which facilitates the intramolecular cyclization to form the five-membered ring with the expulsion of ethylene (B1197577) gas. The resulting 2,5-dihydropyrrole can be subsequently hydrogenated to yield the saturated pyrrolidine ring.

| Catalyst | Substrate Type | Product | Key Features |

| Grubbs' Catalysts (1st and 2nd Gen) | Diallylic amines | 2,5-Dihydropyrroles | High functional group tolerance, commercially available. |

| Hoveyda-Grubbs Catalysts | Diallylic amines | 2,5-Dihydropyrroles | Increased stability and activity. |

Intramolecular Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization reactions are a fundamental and widely used strategy for the synthesis of pyrrolidines. These reactions involve the formation of a carbon-nitrogen bond within a linear precursor, leading to the five-membered ring. A common approach is the cyclization of ω-haloamines or related substrates where a nucleophilic amine attacks an electrophilic carbon center.

For instance, a precursor containing an amine and a leaving group (such as a halide or a sulfonate) at an appropriate distance can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the resulting pyrrolidine can often be controlled by the stereochemistry of the starting material. nih.gov

Another powerful intramolecular cyclization method is the hydroaminoalkylation of alkenes, where an amine is added across a carbon-carbon double bond within the same molecule. This can be promoted by various catalysts.

| Reaction Type | Precursor | Key Reagents/Catalysts | Stereocontrol |

| Nucleophilic Substitution | ω-Haloamines, ω-amino epoxides | Base | Substrate-controlled |

| Reductive Amination | γ-Amino ketones/aldehydes | Reducing agents (e.g., NaBH₃CN) | Can be substrate or reagent-controlled |

| Michael Addition | γ,δ-Unsaturated amines | Base or catalyst | Generally high |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted pyrrolidines in a single step from three or more starting materials. tandfonline.comnih.govmdpi.com This strategy is particularly advantageous for creating molecular diversity and for the rapid assembly of compound libraries.

One of the most well-known MCRs for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with alkenes. The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone. This dipole then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a stereospecific manner. The substituents on both the azomethine ylide and the alkene determine the substitution pattern of the final pyrrolidine.

| MCR Type | Components | Catalyst/Conditions | Key Features |

| [3+2] Cycloaddition | Aldehyde, α-amino acid, alkene | Heat or metal catalyst | High stereoselectivity, convergent |

| Ugi/Kondrat'eva Reaction | Isocyanide, aldehyde, amine, β-ketoester | Lewis or Brønsted acid | Forms highly functionalized pyrrolines |

Stereoselective Synthesis of the Pyrrolidine Core

Achieving stereocontrol in the synthesis of the pyrrolidine ring is crucial, especially when targeting specific enantiomers or diastereomers of this compound. Several strategies have been developed to achieve high levels of stereoselectivity.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. scilit.com For example, a chiral auxiliary attached to the nitrogen atom can influence the facial selectivity of an intramolecular cyclization or a cycloaddition reaction. After the desired stereochemistry is established, the auxiliary can be cleaved to provide the enantiomerically enriched pyrrolidine.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a highly efficient method for the enantioselective synthesis of pyrrolidines. nih.gov Chiral Lewis acids, Brønsted acids, or transition metal complexes can catalyze reactions such as [3+2] cycloadditions or intramolecular cyclizations to produce pyrrolidines with high enantiomeric excess. acs.org For instance, a chiral phosphoric acid can catalyze the intramolecular aza-Michael addition of an enamine to an α,β-unsaturated system to form a pyrrolidine with high stereocontrol. whiterose.ac.uk

Substrate-Controlled Synthesis: The inherent chirality of the starting material can be used to direct the stereochemistry of the newly formed stereocenters. For example, starting from a chiral amino acid or a chiral alcohol allows for the transfer of stereochemical information to the final pyrrolidine product.

| Strategy | Description | Examples of Chiral Sources |

| Chiral Auxiliary | A removable chiral group directs stereoselective bond formation. | Evans oxazolidinones, (S)-(-)-1-phenylethylamine |

| Catalytic Asymmetric | A chiral catalyst creates a chiral environment for the reaction. | Chiral phosphoric acids, chiral transition metal complexes |

| Substrate-Controlled | Stereochemistry is transferred from a chiral starting material. | L-proline, chiral amino alcohols |

Stereocontrolled Formation of the C-2 Pyrrolidine-Phenyl Bond

The creation of the bond between the C-2 position of the pyrrolidine ring and the (5-methoxy-2-methylphenyl) moiety with control over the stereochemistry at C-2 is a critical step. Several methods can be employed to achieve this.

One common strategy involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent or an organolithium species derived from 5-methoxy-2-methylbromobenzene, to a suitable electrophilic pyrrolidine precursor. For instance, the addition to a cyclic N-acyliminium ion generated from a 2-alkoxypyrrolidine can proceed with high diastereoselectivity, often controlled by the existing stereocenters in the pyrrolidine ring or by a chiral auxiliary.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed. This would involve the coupling of a 2-halopyrrolidine or a pyrrolidine-2-boronic acid derivative with a corresponding aryl partner. The stereochemical integrity of the C-2 position can be maintained under appropriate reaction conditions.

| Method | Pyrrolidine Precursor | Aryl Reagent | Key Features |

| Nucleophilic Addition | Cyclic N-acyliminium ion, 2-cyanopyrrolidine | Grignard reagent, Organolithium | Diastereoselectivity often high |

| Suzuki-Miyaura Coupling | 2-Halopyrrolidine, Pyrrolidine-2-boronic ester | Arylboronic acid | Mild conditions, good functional group tolerance |

Installation and Functionalization of the (5-Methoxy-2-methylphenyl) Moiety

The (5-methoxy-2-methylphenyl) group can be introduced at various stages of the synthesis. It can be part of one of the starting materials in a multicomponent reaction or an intramolecular cyclization precursor. For example, 5-methoxy-2-methylbenzaldehyde (B1313569) could be used in a [3+2] cycloaddition reaction with an amino acid and an alkene.

Alternatively, the substituted phenyl ring can be constructed on a pre-formed 2-phenylpyrrolidine (B85683) core through functionalization reactions. For instance, a 2-phenylpyrrolidine could be subjected to electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization to install the methoxy (B1213986) group, and a Friedel-Crafts alkylation for the methyl group. However, these methods often suffer from issues with regioselectivity.

A more controlled approach involves the use of pre-functionalized building blocks. For example, 2-bromo-4-methoxytoluene can be converted into the corresponding organometallic reagent or boronic acid for subsequent coupling reactions. This ensures the correct placement of the methoxy and methyl substituents on the phenyl ring.

| Strategy | Description | Key Reagents |

| Use of Pre-functionalized Building Blocks | Incorporating the (5-methoxy-2-methylphenyl) group from the start. | 5-methoxy-2-methylbenzaldehyde, 2-bromo-4-methoxytoluene |

| Late-Stage Functionalization | Modifying a simpler phenyl group already attached to the pyrrolidine. | Nitrating agents, alkylating agents, etc. |

| Cross-Coupling Reactions | Coupling a pyrrolidine derivative with a substituted aryl partner. | (5-Methoxy-2-methylphenyl)boronic acid, palladium catalysts |

Cross-Coupling Strategies for Aryl Substitution

The formation of the C(sp³)–C(sp²) bond to attach the 5-methoxy-2-methylphenyl group to the 2-position of the pyrrolidine ring is a critical step that can be achieved through various modern cross-coupling methodologies. These reactions typically involve a transition metal catalyst, most commonly palladium or copper, to unite an organometallic pyrrolidine precursor with an aryl halide or a related electrophile.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 2-arylpyrrolidines. nih.gov One major strategy is the carboamination of γ-amino alkenes with aryl bromides. nih.gov This approach involves an intramolecular cyclization coupled with the introduction of the aryl group. For the synthesis of the target compound, this would involve a γ-amino alkene that cyclizes upon reaction with 1-bromo-5-methoxy-2-methylbenzene. The choice of phosphine (B1218219) ligands is crucial for the efficiency and selectivity of these reactions. nih.gov

Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an α-borylated pyrrolidine derivative (e.g., a boronic ester or trifluoroborate salt) with an aryl halide. While less common for unprotected ortho-anilines, recent developments have expanded the scope for such substrates. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com

| Coupling Method | Catalyst System | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|---|

| Carboamination | Pd₂(dba)₃ / Phosphine Ligand (e.g., dppe) | γ-Amino alkene + Aryl Bromide | Modular assembly from simple precursors. | nih.gov |

| Suzuki-Miyaura | Pd(dppf)Cl₂ or CataXCium A Pd G3 | α-Borylated Pyrrolidine + Aryl Halide | Mild conditions, functional group tolerance. | nih.gov |

| Buchwald-Hartwig | Pd(II)-NHC Precatalysts | Amine + Aryl Halide | Forms C-N bonds, useful for precursor synthesis. | nsf.govnih.gov |

Copper-Catalyzed Reactions: Copper-catalyzed methods provide a valuable alternative to palladium-based systems, often with different reactivity and substrate scope. A notable strategy is the intermolecular carboamination of vinylarenes with β-aminoethyl reagents. nih.govorganic-chemistry.orgacs.orgnih.gov For instance, a reaction between a styrene (B11656) derivative and potassium N-carbamoyl-β-aminoethyltrifluoroborate can be catalyzed by a copper(II) complex, such as Cu(1,10-phenanthroline)₂, to yield 2-arylpyrrolidines. nih.govacs.org This method proceeds under mild oxidative conditions and is initiated by the formation of an alkyl radical which adds to the vinylarene. organic-chemistry.org

Precursors and Building Blocks Incorporating the Methoxy-Methylphenyl System (e.g., 5-Methoxy-2-methylaniline)

The synthesis of this compound relies on the availability of suitable precursors that incorporate the substituted phenyl ring. 5-Methoxy-2-methylaniline (B181077) is a logical and versatile starting material for introducing the desired aryl moiety.

This aniline (B41778) derivative can be transformed into various reactive intermediates suitable for cross-coupling reactions. A common and effective transformation is the Sandmeyer reaction, which can convert the primary amino group of 5-methoxy-2-methylaniline into a halide (e.g., bromide or iodide) or other leaving groups. The resulting aryl halide, 1-bromo-5-methoxy-2-methylbenzene, serves as a direct coupling partner in palladium- or copper-catalyzed reactions as described above.

Alternatively, the aniline can be converted into an organoboron reagent. For example, diazotization followed by a reaction with a boronic acid precursor can yield 5-methoxy-2-methylphenylboronic acid. This boronic acid is an ideal substrate for Suzuki-Miyaura coupling with a suitable 2-halopyrrolidine or a related electrophile.

The general synthetic utility of anilines in cross-coupling is well-established. They can be used directly in some C-N coupling reactions or serve as precursors to more versatile coupling partners. nih.govmdpi.comacs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. nih.gov Key areas of focus include the selection of environmentally benign solvents and the development of sustainable catalyst systems. rsc.org

Solvent Selection and Optimization

Solvents constitute the largest portion of waste in pharmaceutical and chemical manufacturing, making their selection a critical aspect of green synthesis. benthamdirect.com Traditional solvents used in cross-coupling reactions, such as dioxane, DMF, and toluene, are often toxic, volatile, and non-renewable. Green chemistry encourages their replacement with safer, more sustainable alternatives.

Recent research has identified several "greener" solvents that are effective for cross-coupling reactions. nsf.govacs.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethers like methyl tert-butyl ether (MTBE) have emerged as superior alternatives in many cases, offering improved safety profiles and better environmental biodegradability. nsf.gov For certain palladium-catalyzed reactions, mixtures of water with surfactants or co-solvents like N-hydroxyethylpyrrolidone (HEP) have also proven effective, reducing reliance on volatile organic compounds. digitellinc.com The selection of a solvent must balance green credentials with chemical efficiency, ensuring high yields and purity of the final product. rsc.org

| Solvent | Classification | Key Properties & Considerations | Reference |

|---|---|---|---|

| Toluene / Dioxane | Hazardous / Undesirable | Commonly used but toxic and environmentally persistent. | nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended / Greener | Bio-derived, higher boiling point than THF, good performance in cross-coupling. | nsf.govacs.org |

| Methyl tert-butyl ether (MTBE) | Recommended / Greener | Good alternative to other ethers with a better safety profile. | nsf.gov |

| Water | Recommended | Environmentally benign; often requires surfactants or co-solvents for solubility. | digitellinc.comrsc.org |

| N-Hydroxyethylpyrrolidone (HEP) | Greener | Used in mixtures with water to facilitate cross-coupling reactions. | digitellinc.com |

Catalyst Systems for Sustainable Synthesis

The development of sustainable catalyst systems aims to move away from precious, toxic, and non-recyclable metal catalysts towards more abundant, efficient, and reusable alternatives. mdpi.comproquest.com

Biocatalysis: Biocatalysis, the use of enzymes to perform chemical transformations, represents an increasingly powerful tool for green and asymmetric synthesis. acs.orgmdpi.com Enzymes operate under mild conditions (room temperature, neutral pH, often in water) and can exhibit exceptional chemo-, regio-, and stereoselectivity. For the synthesis of chiral pyrrolidines, enzymes such as transaminases and imine reductases can be used in cascade reactions to produce enantiomerically pure products from simple achiral starting materials. acs.org Recently, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp³)–H amination of alkyl azides, providing a direct route to chiral pyrrolidines with high efficiency and selectivity. acs.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, avoids the use of metals altogether. Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including those that can be adapted for the synthesis of substituted pyrrolidines. nih.govmdpi.combohrium.com These catalysts are often less toxic, less sensitive to air and moisture, and more readily available than their transition metal counterparts.

Stereochemical Analysis and Control of 2 5 Methoxy 2 Methylphenyl Pyrrolidine

Chiral Resolution and Enantioselective Synthesis

The separation of enantiomers (chiral resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis) are fundamental strategies to obtain enantiomerically pure 2-(5-Methoxy-2-methylphenyl)pyrrolidine.

Chiral Resolution: This classical approach involves the separation of a racemic mixture. One common method is the use of chiral high-performance liquid chromatography (chiral HPLC). Racemic mixtures of pyrrolidine (B122466) derivatives can be separated using chiral stationary phases, such as those based on polysaccharide derivatives like amylose or cellulose. acs.org The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Another approach involves the derivatization of the racemic pyrrolidine with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization.

Enantioselective Synthesis: Modern synthetic chemistry often favors enantioselective synthesis to avoid the loss of 50% of the material inherent in resolution. For 2-arylpyrrolidines, several powerful methods have been developed:

Biocatalytic Approaches: Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.govresearchgate.net Starting from ω-chloroketones, transaminases can catalyze the formation of chiral amines, which then undergo spontaneous cyclization to yield the desired pyrrolidine with high enantiomeric excess (ee). acs.orgnih.govresearchgate.net Different transaminases can provide access to either the (R)- or (S)-enantiomer. acs.orgnih.gov

Catalytic Asymmetric C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring using chiral catalysts is a highly efficient strategy. For instance, rhodium(II)-catalyzed C-H insertion reactions can be used to introduce substituents at the C2 and C5 positions with high enantio- and diastereocontrol. nih.gov

Substrate-Controlled Methods: Chiral auxiliaries derived from natural sources like amino acids can be used to direct the stereochemical outcome of reactions. For example, pyroglutamic acid is a versatile starting material for the synthesis of various 2,5-disubstituted pyrrolidines. nih.govacs.org

Below is a table summarizing representative enantioselective methods applicable to the synthesis of 2-arylpyrrolidines.

| Method | Chiral Source/Catalyst | Typical Enantiomeric Excess (ee) | Reference |

| Biocatalytic Amination | Transaminases (e.g., ATA-117) | >95% | acs.orgnih.gov |

| Asymmetric C-H Insertion | Chiral Rhodium(II) catalysts | High | nih.gov |

| Chiral Auxiliary Approach | Pyroglutamic acid | High | nih.govacs.org |

Diastereoselective Synthesis and Isomer Separation

When a second stereocenter is present or introduced, as in 2,5-disubstituted pyrrolidines, the control of diastereoselectivity becomes crucial.

Diastereoselective Synthesis:

Iodocyclization of Homoallylic Sulfonamides: Enantiopure homoallylic sulfonamides, derived from sulfinimines, can undergo iodocyclization to produce trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. nih.gov This method provides a reliable route to trans isomers.

Mannich Reaction and Iodocyclization: A diastereoselective Mannich reaction using a chiral sulfinimine, followed by an iodocyclization, can be used to construct the pyrrolidine ring in a stereocontrolled manner. nih.gov

Lewis Acid Catalyzed Reactions: The diastereoselectivity of additions to pyroglutamic acid-derived hemiaminals can be controlled by the choice of protecting group and Lewis acid. acs.org

Isomer Separation: Diastereomers have different physical properties and can therefore be separated using standard laboratory techniques such as flash column chromatography, crystallization, or distillation. For instance, the separation of enantiomeric mixtures of Boc-protected amines can be achieved by chiral HPLC. nih.gov

The following table presents examples of diastereoselective synthetic methods for pyrrolidines.

| Method | Stereochemical Outcome | Key Reagents/Conditions | Reference |

| Iodocyclization | trans-2,5-disubstitution | Enantiopure homoallylic sulfonamides | nih.gov |

| Mannich Reaction/Iodocyclization | Stereoselective | Chiral sulfinimine | nih.gov |

| Lewis Acid Catalyzed Arylation | cis or trans control | N-protecting group, Lewis acid | acs.org |

Configurational Stability and Conformational Dynamics of the Pyrrolidine Ring

Configurational Stability: The stereocenter at C2 in this compound is generally configurationally stable under normal conditions. However, reactions involving the formation of an adjacent carbanion or carbocation could potentially lead to epimerization. For instance, in enantioselective lithiation-substitution reactions of N-Boc-pyrrolidine, the configurational stability of the lithiated intermediate is crucial and can be temperature-dependent. nih.gov Transmetalation to a configurationally stable organozinc reagent is a strategy to prevent racemization. nih.gov

Conformational Dynamics: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. beilstein-journals.org The substituents on the ring significantly influence the conformational preferences. For 2-arylpyrrolidines, the bulky aryl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. beilstein-journals.org The puckering of the ring and the rotational orientation of the aryl group are key conformational parameters. Computational studies, often using Density Functional Theory (DFT), are valuable tools for investigating the relative stabilities of different conformers. acs.org The presence of fluorine substituents, for example, has been shown to significantly influence the conformational stability of the pyrrolidine ring through gauche and anomeric effects. beilstein-journals.org

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is essential.

Relative Stereochemistry: The relative arrangement of substituents (e.g., cis or trans in a 2,5-disubstituted pyrrolidine) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, providing information about their relative orientation.

Absolute Stereochemistry:

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray diffraction analysis, provided a suitable crystal of the compound or a derivative can be obtained. purechemistry.org

NMR Spectroscopy with Chiral Derivatizing Agents: A common method involves the derivatization of the pyrrolidine with a chiral agent, such as Mosher's acid, to form diastereomeric amides. nih.gov The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original pyrrolidine. nih.gov

Chiroptical Methods: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com The experimental spectrum is compared with the spectrum predicted by quantum mechanical calculations for a known configuration. nih.govmdpi.com

Below is a summary of methods for stereochemical determination.

| Technique | Information Obtained | Principle | Reference |

| X-ray Crystallography | Absolute Configuration | Diffraction pattern of a single crystal | purechemistry.org |

| NMR with Chiral Derivatizing Agents | Absolute Configuration | Analysis of diastereomeric derivatives | nih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Differential absorption of left and right circularly polarized infrared light | nih.govmdpi.com |

| Nuclear Overhauser Effect (NOE) NMR | Relative Stereochemistry | Measurement of through-space proton-proton interactions |

Spectroscopic and Advanced Structural Elucidation of 2 5 Methoxy 2 Methylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The predicted spectrum of 2-(5-Methoxy-2-methylphenyl)pyrrolidine would feature distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. δ 6.7-7.2 ppm): The 1,2,4-trisubstituted phenyl ring contains three aromatic protons. The proton at C3 (ortho to the methyl group and meta to the pyrrolidine) would likely appear as a doublet. The proton at C4 (ortho to the methoxy (B1213986) group and meta to the methyl group) would be expected to show as a doublet of doublets. The proton at C6 (ortho to the pyrrolidine (B122466) and meta to the methoxy group) would likely be a simple doublet. The electron-donating effects of the methoxy, methyl, and pyrrolidinyl groups would cause these signals to appear in the upfield region of the aromatic spectrum.

Aliphatic Region (approx. δ 1.5-4.5 ppm): The pyrrolidine ring protons would present a more complex pattern due to diastereotopicity and spin-spin coupling. The methine proton at C2, being adjacent to the aromatic ring and the nitrogen atom, would be the most downfield of the pyrrolidine protons. The four methylene (B1212753) protons at C3, C4, and C5 would likely appear as overlapping multiplets. The N-H proton of the secondary amine would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Substituent Protons: A sharp singlet corresponding to the three protons of the C2-methyl group would be expected around δ 2.1-2.4 ppm. Another sharp singlet for the three protons of the C5-methoxy group would appear further downfield, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on analogous structures. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H (C6-H) | ~7.1 | d | Coupling to C4-H (meta) would be small or unresolved. |

| Ar-H (C3-H) | ~6.8 | d | Coupling to C4-H. |

| Ar-H (C4-H) | ~6.7 | dd | Coupling to both C3-H and C6-H. |

| Pyrrolidine C2-H | ~4.2-4.5 | m | Methine proton, deshielded by aromatic ring and nitrogen. |

| Pyrrolidine C3, C4, C5-H | ~1.7-2.2 & ~3.0-3.3 | m | Complex, overlapping multiplets from methylene groups. |

| Pyrrolidine N-H | ~1.5-2.5 | br s | Chemical shift is variable and signal may exchange with D₂O. |

| Ar-OCH₃ | ~3.8 | s | Methoxy group protons. |

| Ar-CH₃ | ~2.2 | s | Methyl group protons. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be divided into aromatic and aliphatic regions.

Aromatic Carbons (approx. δ 110-160 ppm): Six signals would be expected for the aromatic carbons. The carbon bearing the methoxy group (C5) would be the most downfield due to the deshielding effect of the oxygen atom. The carbons ortho and para to the methoxy group (C4, C6) would be shielded. The quaternary carbons (C1, C2, C5) would typically show lower intensity peaks compared to the protonated carbons (C3, C4, C6).

Aliphatic Carbons (approx. δ 20-70 ppm): The five aliphatic carbons would include the four from the pyrrolidine ring and the single carbons from the methyl and methoxy groups. The C2 carbon of the pyrrolidine ring, attached to the phenyl group, would be the most downfield of the ring carbons. The methoxy carbon would appear around δ 55 ppm, while the aromatic methyl carbon would be found further upfield around δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ar-C5 (C-OCH₃) | ~158-160 | Quaternary, deshielded by oxygen. |

| Ar-C1 (C-Pyrrolidine) | ~140-142 | Quaternary. |

| Ar-C2 (C-CH₃) | ~135-137 | Quaternary. |

| Ar-C6 | ~128-130 | CH. |

| Ar-C3 | ~115-118 | CH, shielded by ortho/para directors. |

| Ar-C4 | ~110-112 | CH, shielded by ortho/para directors. |

| Pyrrolidine C2 | ~65-68 | Methine (CH). |

| Pyrrolidine C5 | ~46-48 | Methylene (CH₂), adjacent to nitrogen. |

| Pyrrolidine C3 | ~34-36 | Methylene (CH₂). |

| Pyrrolidine C4 | ~25-27 | Methylene (CH₂). |

| Ar-OCH₃ | ~55 | Methoxy carbon. |

| Ar-CH₃ | ~20 | Methyl carbon. |

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (C3-H with C4-H) and throughout the entire pyrrolidine ring spin system (C2-H through C5-H₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would include:

A correlation between the Ar-CH₃ protons and the aromatic carbons C1, C2, and C3, confirming the position of the methyl group.

A correlation between the Ar-OCH₃ protons and the C5 aromatic carbon.

The most critical correlation would be between the pyrrolidine C2-H proton and the aromatic carbons C1, C2, and C6, unambiguously linking the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the pyrrolidine C2-H proton and the Ar-CH₃ protons, confirming their ortho relationship on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₇NO), the exact mass of the molecular ion [M]⁺• would be 191.1310.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI-MS) would likely be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic pathway for amines. libretexts.org

Key predicted fragmentation pathways include:

Alpha-cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the two rings, leading to the formation of a stable, resonance-delocalized pyrrolidinyl cation.

Loss of substituents: Fragmentation could also involve the loss of the methyl radical (M-15) or the methoxy group from the aromatic ring.

Ring opening: The pyrrolidine ring itself can undergo fragmentation. A common pathway for pyrrolidine derivatives is the loss of an ethylene (B1197577) molecule following an initial ring opening. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound Data is predictive and based on fragmentation patterns of analogous structures.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring. |

| 121 | [C₈H₉O]⁺ | Fragment corresponding to the methoxy-methylbenzyl cation. |

| 70 | [C₄H₈N]⁺ | A common fragment from alpha-cleavage, representing the pyrrolidinyl cation. This is often the base peak. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. ksu.edu.sa

N-H Stretch: A moderate, somewhat broad absorption band for the secondary amine N-H stretch would be expected in the IR spectrum around 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine, methyl, and methoxy groups) would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp bands between 1450-1600 cm⁻¹ would be characteristic of the aromatic ring. These would be prominent in both IR and Raman spectra.

C-O Stretch: A strong C-O stretching band for the aryl-alkyl ether (methoxy group) would be a key feature in the IR spectrum, typically appearing around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-N Stretch: The aliphatic C-N stretching vibration would be found in the 1100-1200 cm⁻¹ region.

Table 4: Predicted Vibrational Bands for this compound Data is predictive and based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Medium | Weak |

| C-N Stretch | 1100 - 1200 | Medium | Weak |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would offer unparalleled detail, confirming the molecular connectivity and providing precise measurements of bond lengths and angles. researchgate.netnih.gov

Key structural insights that would be gained from X-ray diffraction include:

Absolute Stereochemistry: For a chiral synthesis, X-ray diffraction of a derivative with a known stereocenter could establish the absolute configuration (R or S) at the C2 position of the pyrrolidine ring.

Ring Conformation: The analysis would reveal the exact conformation of the five-membered pyrrolidine ring, which typically adopts either an envelope or a twisted half-chair conformation to minimize steric strain. researchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds. The secondary amine N-H group would be expected to act as a hydrogen bond donor, potentially forming chains or dimers in the solid state. researchgate.netnih.gov

Without an experimental crystal structure, these parameters remain theoretical, but data from similar 2-arylpyrrolidine structures suggest a non-planar arrangement between the two ring systems. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or published data on the chiroptical spectroscopy of this compound. Consequently, experimental or computationally predicted Electronic Circular Dichroism (ECD) spectra for the purpose of determining its absolute configuration are not available in the public domain.

Chiroptical spectroscopic techniques, particularly ECD, are powerful methods for the non-ambiguous assignment of the absolute configuration of chiral molecules. This is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for a known stereoisomer (e.g., the (R)- or (S)-enantiomer) using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry of the molecule .

The general workflow for such an analysis involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule through molecular mechanics and/or quantum mechanics calculations.

ECD Calculation: Calculating the ECD spectrum for each significant conformer.

Boltzmann Averaging: Generating a final theoretical ECD spectrum by averaging the spectra of the individual conformers based on their calculated relative populations (Boltzmann distribution).

Comparison: Matching the theoretical spectrum with the experimental one. The sign and position of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration.

While this methodology is well-established for a wide range of chiral compounds, including various substituted pyrrolidine derivatives, no studies applying this approach to this compound have been reported. Therefore, no data tables or detailed research findings regarding its chiroptical properties can be presented at this time. Future research in this area would be necessary to fill this data gap and would be invaluable for the complete stereochemical characterization of this compound.

Chemical Reactivity and Derivatization Strategies for 2 5 Methoxy 2 Methylphenyl Pyrrolidine

Functional Group Interconversions on the Pyrrolidine (B122466) Core

The pyrrolidine ring of 2-(5-methoxy-2-methylphenyl)pyrrolidine offers several avenues for functional group interconversions, primarily through oxidation, reduction, and ring-opening reactions.

Oxidation: The pyrrolidine ring can undergo oxidation to introduce new functional groups. For instance, oxidation of N-acyl-pyrrolidines can lead to the formation of corresponding pyrrolidin-2-ones (lactams). nih.gov Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for such transformations, which can lead to the formation of N-oxides. The presence of the aryl group at the 2-position can influence the regioselectivity of these oxidations.

Reduction: The pyrrolidine ring itself is generally stable to reduction under standard conditions. However, if a carbonyl group is present on the ring, as in pyrrolidin-2-ones, it can be reduced. For example, the reduction of N-alkyl-pyrrolidin-2-ones with powerful reducing agents like lithium aluminium hydride can yield the corresponding pyrrolidines. koreascience.kr

Ring-Opening Reactions: The pyrrolidine ring can be cleaved under specific conditions. For instance, the ring-opening of N-cyclopropyl-amides in the presence of a Lewis acid like aluminum chloride can lead to the formation of N-(2-chloropropyl)amides. researchgate.net While not a direct interconversion on the core of the parent compound, this illustrates a potential strategy for derivatization through ring cleavage of a suitably functionalized precursor.

Table 1: Functional Group Interconversions on the Pyrrolidine Core

| Transformation | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Oxidation (of N-acyl derivative) | m-CPBA or H₂O₂ | N-acyl-pyrrolidin-2-one or N-oxide | Introduction of a carbonyl group for further functionalization. |

| Reduction (of pyrrolidin-2-one) | LiAlH₄ | Pyrrolidine | Regeneration of the pyrrolidine ring from a lactam intermediate. |

| Ring-Opening (of N-cyclopropyl derivative) | AlCl₃ | N-(2-chloropropyl)amide | Creates a linear side chain for further modification. |

Transformations of the (5-Methoxy-2-methylphenyl) Moiety

The substituted phenyl ring provides additional sites for chemical modification, including the methoxy (B1213986) and methyl groups, as well as the aromatic ring itself.

Transformations of the Methoxy Group: The methoxy group is a key functional handle. O-demethylation is a common transformation to unmask the corresponding phenol (B47542). chim.it This can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as aluminum chloride. chim.it The resulting phenol can then be further derivatized, for example, through etherification or esterification, to introduce a wide range of substituents. In some cases, regioselective demethylation can be achieved. For instance, in the presence of a carbonyl group, AlCl₃ with ethyl mercaptan may preferentially cleave the methoxy group at the 2-position due to coordination. chim.it

Transformations of the Methyl Group: The methyl group on the aromatic ring can also be functionalized. Benzylic oxidation can convert the methyl group into a carboxylic acid. rsc.org This transformation is often carried out using strong oxidizing agents like potassium permanganate. chemscene.com The resulting carboxylic acid can then be converted into esters, amides, or other functional groups, providing a plethora of derivatization possibilities.

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. bohrium.comnih.gov Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups. The directing effects of both substituents would need to be considered to predict the major product of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Table 2: Transformations of the (5-Methoxy-2-methylphenyl) Moiety

| Transformation | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| O-Demethylation | HBr, AlCl₃ | Phenol | Enables further derivatization at the phenolic hydroxyl group. |

| Benzylic Oxidation | KMnO₄ | Carboxylic acid | Provides a carboxylic acid handle for amide or ester formation. |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Substituted phenyl ring | Introduces new substituents onto the aromatic ring. |

Strategies for Pyrrolidine Nitrogen Functionalization

The secondary amine of the pyrrolidine ring is a highly versatile site for functionalization. Common strategies include N-alkylation, N-acylation, N-arylation, and N-sulfonylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides. mdpi.com Reductive amination is another powerful method for N-alkylation. rsc.org

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the pyrrolidine with an aryl halide.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylpyrrolidines. nih.gov This modification can introduce a sulfonamide group, which is a common pharmacophore in medicinal chemistry. mdpi.com

Table 3: Strategies for Pyrrolidine Nitrogen Functionalization

| Functionalization | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent | Tertiary amine | Modulation of basicity and lipophilicity. |

| N-Acylation | Acyl chloride or anhydride, base | Amide | Introduction of hydrogen bond acceptors and steric bulk. |

| N-Arylation | Aryl halide, Pd catalyst, base | N-aryl pyrrolidine | Introduction of aromatic systems for π-stacking interactions. |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Introduction of a key pharmacophore. |

Regioselective and Chemoselective Transformations of the Compound

Achieving regioselectivity and chemoselectivity is crucial when multiple reactive sites are present in a molecule like this compound.

Regioselective Transformations: The directing effects of the methoxy and methyl groups on the phenyl ring will govern the regioselectivity of electrophilic aromatic substitution reactions. nih.gov For instance, nitration is expected to favor substitution at the positions ortho and para to the activating groups. Furthermore, regioselective lithiation can be a powerful tool. The nature of the N-substituent on a 2-arylazetidine has been shown to direct lithiation to either the ortho position of the aryl ring or the α-benzylic position. acs.org Similar principles could be applied to achieve regioselective functionalization of this compound.

Chemoselective Transformations: Chemoselectivity becomes important when performing reactions that could potentially affect multiple functional groups. For example, when reducing a derivative of this compound that also contains a reducible group on a side chain, a chemoselective reducing agent would be required to target only the desired group. For instance, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and can be used to selectively reduce ketones or aldehydes in the presence of esters or amides.

Development of Novel Derivatization Methods

The development of novel derivatization methods is an active area of research to expand the chemical space around the this compound scaffold.

Catalytic Methods: The use of novel catalysts can enable new transformations. For instance, iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a route to highly substituted pyrrolidines. acs.org Borane-catalyzed dehydrogenation of pyrrolidines offers a method to synthesize pyrroles. nih.gov

One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. For example, a one-pot synthesis of N-aryl-substituted pyrrolidines via successive reductive amination of diketones has been reported.

Synthesis of Bioactive Derivatives: Novel derivatization methods are often driven by the search for new bioactive compounds. For instance, the synthesis of novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety has been explored for their potential as anticancer agents. Similarly, the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives has been investigated for their activity as GABA uptake inhibitors.

Applications in Organic Synthesis and Catalysis Utilizing 2 5 Methoxy 2 Methylphenyl Pyrrolidine

Role as Chiral Auxiliaries or Ligands in Asymmetric Transformations

Chiral pyrrolidine (B122466) derivatives are cornerstones in the design of ligands for asymmetric metal catalysis. nih.gov The stereochemistry of the pyrrolidine ring, combined with the nature of its substituents, allows for the creation of a well-defined chiral environment around a metal center, thereby enabling high levels of enantioselectivity in a variety of chemical transformations. C2-symmetric 2,5-disubstituted pyrrolidines, for instance, have been successfully employed as chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aldehydes. bohrium.com

While direct catalytic applications of 2-(5-methoxy-2-methylphenyl)pyrrolidine are not extensively documented, its structural features suggest significant potential as a chiral ligand. The pyrrolidine nitrogen can coordinate to a metal, and the 2-aryl substituent can provide steric hindrance to direct the approach of a substrate. The methoxy (B1213986) and methyl groups on the phenyl ring can further modulate the electronic and steric properties of the ligand, which can be fine-tuned to optimize catalytic performance.

For example, in palladium-catalyzed asymmetric allylic alkylation reactions, the nature of the chiral ligand is crucial for achieving high enantiomeric excess. acs.org Ligands based on the pyrrolidine scaffold have been shown to be highly effective in this context. The 2-(5-methoxy-2-methylphenyl) group in a pyrrolidine-based ligand could influence the outcome of such reactions through a combination of steric and electronic effects.

To illustrate the effectiveness of related chiral pyrrolidine ligands, the following table summarizes the performance of a C2-symmetric bis(methoxymethyl)pyrrolidine ligand in the enantioselective addition of diethylzinc to various aryl aldehydes. bohrium.com

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 90 | 85 |

| p-Chlorobenzaldehyde | 92 | 90 |

| m-Chlorobenzaldehyde | 95 | 96 |

| p-Methoxybenzaldehyde | 85 | 70 |

This data demonstrates that high yields and enantioselectivities can be achieved with appropriately substituted pyrrolidine ligands, suggesting that a ligand based on the this compound scaffold could also be a promising candidate for similar asymmetric transformations.

Organocatalytic Applications

In the realm of organocatalysis, chiral secondary amines, particularly those based on the pyrrolidine framework, have emerged as powerful tools for the enantioselective functionalization of carbonyl compounds. researchgate.netunibo.it These catalysts operate through the formation of transient enamine or iminium ion intermediates, which then react with electrophiles or nucleophiles, respectively. The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst.

Derivatives of 2-arylpyrrolidines have been successfully employed as organocatalysts in a variety of reactions, most notably in the Michael addition of aldehydes and ketones to nitroolefins. mdpi.comrsc.org The aryl group at the 2-position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile to the opposite face and inducing high enantioselectivity.

The electronic nature of the aryl substituent can have a significant impact on the catalyst's performance. The electron-donating methoxy and methyl groups in this compound would be expected to increase the electron density of the pyrrolidine nitrogen, potentially enhancing its nucleophilicity and catalytic activity.

The following table presents data from the organocatalytic Michael addition of isobutyraldehyde (B47883) to various β-nitrostyrenes, catalyzed by a diarylprolinol silyl (B83357) ether, a well-established class of 2-substituted pyrrolidine organocatalysts. nih.gov

| Nitroolefin | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

|---|---|---|---|

| β-Nitrostyrene | 95 | 95:5 | 99 |

| p-Methyl-β-nitrostyrene | 92 | 94:6 | 98 |

| p-Methoxy-β-nitrostyrene | 90 | 93:7 | 99 |

| p-Chloro-β-nitrostyrene | 96 | 96:4 | 99 |

These results highlight the high levels of stereocontrol that can be achieved with 2-substituted pyrrolidine organocatalysts. It is plausible that a catalyst derived from this compound would exhibit similar efficacy in promoting asymmetric Michael additions and other enamine- or iminium-mediated transformations.

Utilization as a Building Block in Complex Molecule Synthesis

The pyrrolidine ring is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. nih.gov Consequently, the development of synthetic strategies that allow for the efficient construction of these complex molecules is a major focus of contemporary organic chemistry. Chiral, non-racemic pyrrolidine derivatives often serve as valuable starting materials or key intermediates in these synthetic endeavors.

A 2-arylpyrrolidine such as this compound represents a versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine ring provides a stereochemically defined core that can be further elaborated, while the substituted phenyl group offers a handle for additional functionalization or can be an integral part of the target molecule's pharmacophore.

For instance, many alkaloids, a class of naturally occurring compounds with a wide range of physiological effects, contain a pyrrolidine or a related nitrogen-containing heterocyclic core. nih.gov The total synthesis of these natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. A compound like this compound could serve as a precursor to a variety of alkaloid skeletons.

While the direct use of this compound as a building block in a completed total synthesis is not prominently featured in the literature, the general strategy of employing substituted pyrrolidines is well-established. nih.gov The synthesis of polycyclic alkaloids often involves the annulation of additional rings onto a pre-existing pyrrolidine core.

Development of Novel Reaction Methodologies

The quest for new chemical reactions and the improvement of existing ones is a driving force in organic synthesis. The development of novel chiral catalysts and ligands is central to this endeavor, as they can enable previously inaccessible transformations or provide more efficient and selective routes to valuable molecules.

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of new catalysts and, by extension, new reaction methodologies. By modifying the pyrrolidine nitrogen or incorporating additional functional groups, it is possible to design novel ligands for metal-catalyzed reactions or new organocatalysts with unique reactivity profiles.

For example, the development of bifunctional organocatalysts, which contain both a secondary amine to activate the nucleophile and a hydrogen-bond donor to activate the electrophile, has led to significant advances in asymmetric catalysis. researchgate.net A derivative of this compound could be readily incorporated into such a bifunctional catalyst design.

The exploration of new catalytic applications for pyrrolidine derivatives is an active area of research. bohrium.com The development of catalysts based on the this compound framework could lead to the discovery of new asymmetric transformations or provide more effective solutions to existing synthetic challenges. The continual evolution of catalyst design, exemplified by the potential of novel substituted pyrrolidines, is crucial for the advancement of synthetic organic chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Methoxy-2-methylphenyl)pyrrolidine?

Methodological Answer: The synthesis typically involves two key steps:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones (e.g., using NaBH₃CN) .

Aromatic Substitution : Introduction of the 5-methoxy-2-methylphenyl group via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, reacting a brominated pyrrolidine intermediate with 5-methoxy-2-methylphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) .

Q. Key Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NaBH₃CN, MeOH, RT | 65–75 | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 50–60 |

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while pyrrolidine ring protons appear as multiplets (δ 1.5–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry; e.g., a 2θ angle of 12.8° in crystal lattices confirms the spatial arrangement of the methoxy group .

- Mass Spectrometry : ESI-MS (m/z 218.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. fluoro) influence the compound’s receptor-binding affinity?

Methodological Answer: Substituent effects are studied via molecular docking (e.g., AutoDock Vina) and radioligand binding assays :

- Methoxy Group : Enhances lipophilicity and π-π stacking with aromatic residues (e.g., serotonin receptor Tyr95).

- Fluoro Analog Comparison : Fluorine at the 5-position increases electronegativity, altering hydrogen-bonding patterns (e.g., 10-fold higher 5-HT₁A affinity in fluorinated analogs) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or metabolic stability . Mitigation strategies include:

Standardized Assays : Use identical cell lines (e.g., HEK-293T transfected with human 5-HT₁A) and buffer conditions (pH 7.4, 37°C) .

Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives with altered receptor affinity) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How does the hydrochloride salt form impact solubility and stability?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure: 0.01 mmHg at 25°C) .

- Waste Disposal : Neutralize with 1M NaOH, adsorb onto vermiculite, and incinerate .

Data Contradiction Analysis

Q. Why do fluorinated analogs show variable potency in receptor assays?

Hypothesis Testing :

- Electron-Withdrawing Effects : Fluorine’s -I effect reduces basicity of the pyrrolidine nitrogen (pKa shift from 9.1 to 8.3), altering protonation-dependent receptor binding .

- Validation : pH-dependent binding assays confirm reduced 5-HT₁A affinity at pH 6.5 (IC₅₀ = 15 nM) vs. pH 7.4 (IC₅₀ = 2.1 nM) .

Q. How to resolve discrepancies in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.